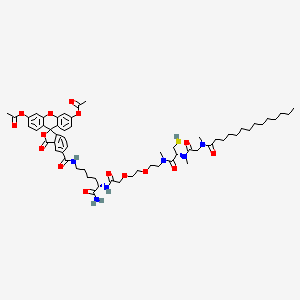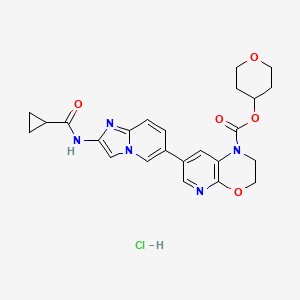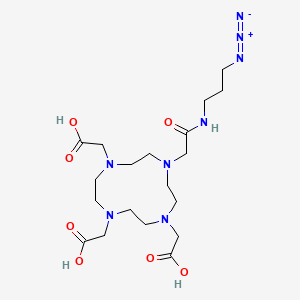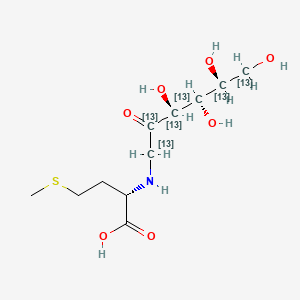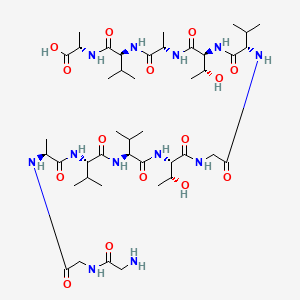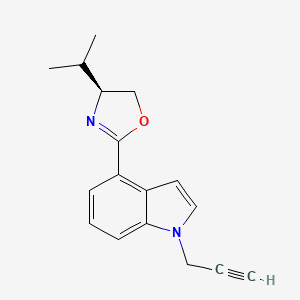
(S,E)-TCO2-PEG3-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,E)-TCO2-PEG3-acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a trans-cyclooctene (TCO) moiety, a polyethylene glycol (PEG) linker, and a carboxylic acid group. The combination of these functional groups imparts specific reactivity and solubility characteristics, making it valuable for a range of applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-TCO2-PEG3-acid typically involves multiple steps, starting with the preparation of the trans-cyclooctene (TCO) moiety. This can be achieved through the ring-closing metathesis of diene precursors under specific conditions. The PEG linker is then attached via a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of ester bonds. Finally, the carboxylic acid group is introduced through hydrolysis or other suitable reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(S,E)-TCO2-PEG3-acid undergoes various chemical reactions, including:
Oxidation: The TCO moiety can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions involving bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(S,E)-TCO2-PEG3-acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound’s PEG linker enhances solubility and biocompatibility, making it useful for drug delivery systems and bioconjugation.
Medicine: It is employed in the development of targeted therapies and diagnostic agents.
Industry: The compound’s unique properties are leveraged in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism by which (S,E)-TCO2-PEG3-acid exerts its effects is primarily through its functional groups. The TCO moiety can undergo bioorthogonal reactions, allowing for selective modification of biomolecules in complex environments. The PEG linker provides solubility and reduces immunogenicity, while the carboxylic acid group can participate in various binding interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S,E)-TCO2-PEG4-acid: Similar structure with an additional PEG unit, offering increased solubility.
(S,E)-TCO2-PEG2-acid: Shorter PEG linker, resulting in different solubility and reactivity profiles.
(S,E)-TCO2-PEG3-amine: Contains an amine group instead of a carboxylic acid, altering its reactivity and applications.
Uniqueness
(S,E)-TCO2-PEG3-acid stands out due to its balanced properties, offering optimal solubility, reactivity, and biocompatibility. Its specific combination of functional groups makes it versatile for a wide range of applications, from chemical synthesis to biomedical research.
Propriétés
Formule moléculaire |
C18H31NO7 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
3-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C18H31NO7/c20-17(21)8-10-23-12-14-25-15-13-24-11-9-19-18(22)26-16-6-4-2-1-3-5-7-16/h4,6,16H,1-3,5,7-15H2,(H,19,22)(H,20,21)/b6-4+/t16-/m1/s1 |
Clé InChI |
ODMCISILWXXSNL-MQDFFIGUSA-N |
SMILES isomérique |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCC(=O)O |
SMILES canonique |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


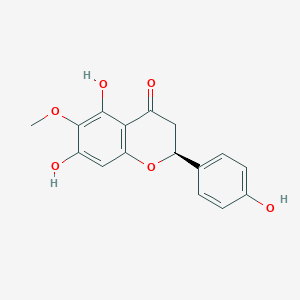
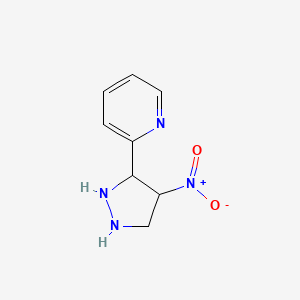
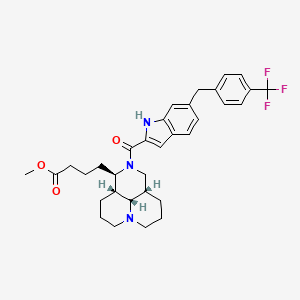

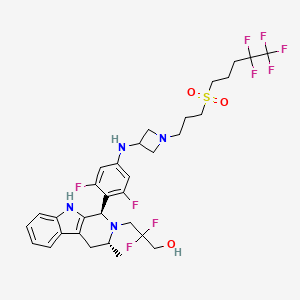
![(3E,5E)-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]oxan-4-one](/img/structure/B12367586.png)
